molecular formula C11H17ClN2O2 B2771638 phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride CAS No. 163799-67-5

phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride

Cat. No.: B2771638
CAS No.: 163799-67-5
M. Wt: 244.72
InChI Key: YGVMJRXDZRGTSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride typically involves the reaction of phenyl chloroformate with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include various carbamate and amine derivatives.

Scientific Research Applications

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect neurotransmitter pathways by interacting with receptors or transporters, leading to altered cellular responses .

Comparison with Similar Compounds

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride can be compared with similar compounds such as:

  • Phenyl N-[2-(methylamino)ethyl]carbamate hydrochloride
  • Phenyl N-[2-(ethylamino)ethyl]carbamate hydrochloride
  • Phenyl N-[2-(dimethylamino)propyl]carbamate hydrochloride

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity, biological activity, and applications. This compound is unique due to its specific dimethylaminoethyl group, which imparts distinct properties and reactivity compared to its analogs .

Biological Activity

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride, often referred to in literature as a phenyl carbamate derivative, exhibits significant biological activity, particularly in the realm of neuropharmacology. This compound is primarily noted for its role as an acetylcholinesterase inhibitor, which has implications for treating various neurological disorders.

The primary mechanism through which this compound exerts its effects is by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of acetylcholine (ACh), a neurotransmitter critical for synaptic transmission in the nervous system. By inhibiting AChE, this compound increases the concentration and duration of action of ACh at synaptic sites, thereby enhancing cholinergic transmission.

Pharmacological Implications

The pharmacological implications of this compound are vast, particularly concerning neurodegenerative diseases. Research indicates that this compound is beneficial in treating conditions such as:

  • Alzheimer's Disease : The compound has shown promise in increasing ACh levels in the brain, which can alleviate symptoms associated with cognitive decline.
  • Huntington's Chorea : Similar mechanisms apply, where enhancing cholinergic activity may help manage symptoms.
  • Down's Syndrome and Friedrich's Ataxia : Studies suggest potential benefits in these conditions due to the modulation of cholinergic pathways .

In Vivo Studies

  • Acetylcholine Concentration : A study demonstrated that a single oral administration of 25 µmol/kg of this compound significantly increased ACh concentrations in key brain regions such as the striatum, cortex, and hippocampus. The maximal effect was observed approximately 30 minutes post-administration and remained elevated for up to 4 hours .
  • Tolerability and Safety : The compound was reported to be well-tolerated with a favorable safety profile compared to traditional AChE inhibitors like physostigmine. This was evidenced by therapeutic ratios indicating a wider margin of safety .

In Vitro Studies

  • Neuroprotective Effects : In vitro studies have highlighted the neuroprotective properties of carbamate derivatives against glutamate-induced neuronal injury. These findings suggest that this compound may also possess antioxidative properties contributing to its neuroprotective effects .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Acetylcholinesterase InhibitionIncreased ACh levels in brain regions
NeuroprotectionProtection against glutamate-induced cell injury
Therapeutic UsePotential treatment for Alzheimer's and Huntington's
Safety ProfileHigher therapeutic ratio than physostigmine

Properties

IUPAC Name

phenyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(2)9-8-12-11(14)15-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVMJRXDZRGTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)OC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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